molecular formula C46H74N12O14 B1573867 Rac GTPase fragment

Rac GTPase fragment

Cat. No.: B1573867
M. Wt: 1019.15
Attention: For research use only. Not for human or veterinary use.
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Description

The Rac GTPase fragment is a crucial research tool for studying the Rho family of small GTPases, which act as molecular switches controlling fundamental cellular processes by cycling between active GTP-bound and inactive GDP-bound states . Rac GTPases are key regulators of the actin cytoskeleton, and this fragment is invaluable for investigating the mechanisms of cell adhesion, spreading, and directional migration in immune cells like neutrophils . Furthermore, researchers use this fragment to explore Rac's role in dendritic spine morphogenesis in neurons, which underlies synaptic plasticity and long-term memory formation . In cancer biology, this reagent aids in deciphering the pathways through which hyperactive Rac signaling contributes to tumorigenesis and metastatic progression . Studies have also shown that Rac GTPases are caspase-3 substrates, and their cleavage and inactivation during apoptosis can be studied using this fragment to understand cell death pathways . This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic procedures, or for any human or animal use.

Properties

Molecular Formula

C46H74N12O14

Molecular Weight

1019.15

Origin of Product

United States

Molecular Architecture and Functional Domains of Rac Gtpases

Guanine (B1146940) Nucleotide Binding Domains (Switch I and Switch II Regions)

The G-domain of Rac GTPases contains conserved motifs responsible for binding guanosine (B1672433) triphosphate (GTP) and guanosine diphosphate (B83284) (GDP). Central to the function of these proteins are two flexible loop regions known as Switch I and Switch II. researchgate.netmdpi.comnih.gov These regions undergo significant conformational changes depending on whether GTP or GDP is bound. nih.govembopress.org

In the active, GTP-bound state, the Switch I and Switch II regions adopt an ordered conformation that allows for interaction with downstream effector proteins. mdpi.comnih.gov This conformational change is critical for initiating intracellular signaling cascades. researchgate.netmdpi.com The Switch I region, also known as the effector loop, is a primary site for the binding of both effector proteins and GTPase-activating proteins (GAPs). bibliotekanauki.pl The Switch II region is also intimately involved in the structural rearrangements that occur upon nucleotide exchange and hydrolysis. researchgate.net The transition between the active and inactive states, and thus the conformation of these switch regions, is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GAPs, which enhance the intrinsic GTPase activity to hydrolyze GTP to GDP. mdpi.comd-nb.info

Domain/RegionLocation/Residues (in Ras)FunctionReference
Switch IResidues 29-42Binds to effector proteins and GAPs; undergoes conformational change upon GTP binding. encyclopedia.pubbibliotekanauki.pl
Switch IIResidues 62-68Involved in conformational changes upon nucleotide exchange; interacts with GEFs and effectors. encyclopedia.pubembopress.org

Effector Interaction Domains and Specificity Determinants (e.g., Cdc42/Rac Interactive Binding (CRIB) Motif)

The specificity of Rac GTPase signaling is determined by its interaction with a diverse array of downstream effector proteins. nih.gov The Switch I and II regions form a platform for these selective interactions. embopress.org A well-characterized effector-binding motif is the Cdc42/Rac Interactive Binding (CRIB) motif, also known as the p21-binding domain (PBD). ebi.ac.ukembl-heidelberg.de

The CRIB motif is found in many effector proteins, such as p21-activated kinases (PAKs), and specifically binds to the GTP-bound form of Rac and Cdc42. ebi.ac.ukacs.org The consensus sequence for the CRIB motif is I-S-x-P-x(2,4)-F-x-H-x(2)-H-V-G. embl-heidelberg.deexpasy.org While necessary for binding, the CRIB motif alone is not sufficient for high-affinity interactions, suggesting that other regions of the effector protein contribute to the binding specificity and affinity. ebi.ac.ukacs.orgexpasy.org For instance, studies on PAKs have shown that regions flanking the CRIB motif are required for high-affinity binding to Rac. acs.org The interaction between the CRIB motif and Rac involves the formation of an intermolecular β-sheet, and variations in the regions outside the CRIB motif likely determine the specificity of interaction with different effectors. ebi.ac.ukexpasy.org

Effector Protein FamilyInteracting Rac DomainKey Binding Motif/DomainFunctional Outcome
p21-activated kinases (PAKs)Switch ICRIB motifRegulation of cytoskeletal dynamics and MAP kinase pathways. ebi.ac.uk
Wiskott-Aldrich Syndrome Proteins (WASps)Switch ICRIB motifActin polymerization. ebi.ac.uk
IQGAP familyNot specifiedRasGAP-related domainInhibition of intrinsic GTP hydrolysis. embl-heidelberg.de

Regulatory Domains and Post-Translational Modification Sites (e.g., N-terminal extensions, C-terminal lipid modification sites, polybasic regions)

The function and subcellular localization of Rac GTPases are further regulated by their N-terminal and C-terminal regions, which are subject to various post-translational modifications (PTMs). nih.gov The C-terminal hypervariable region (HVR) is particularly important for directing the protein to specific cellular membranes. researchgate.netnih.gov

A key PTM is prenylation, which involves the attachment of a lipid group (geranylgeranyl or farnesyl) to a cysteine residue within a C-terminal CAAX box (where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'X' is any amino acid). encyclopedia.pubnih.gov This modification increases the hydrophobicity of the protein, facilitating its association with membranes. researchgate.net Following prenylation, the terminal three amino acids are often cleaved, and the newly exposed cysteine is carboxylated. researchgate.net

In addition to prenylation, Rac1 can undergo phosphorylation on serine and tyrosine residues, which can modulate its interaction with effector proteins. portlandpress.commdpi.com For example, phosphorylation of Rac1 at Ser71 by Akt inhibits GTP binding. mdpi.com Ubiquitination is another PTM that targets Rac1 for proteasomal degradation. portlandpress.com The HVR also contains a polybasic region (PBR) that contributes to membrane association through electrostatic interactions with negatively charged phospholipids (B1166683) in the membrane. nih.govresearchgate.net

Modification TypeLocationEnzyme/MediatorFunctional Consequence
GeranylgeranylationC-terminal CAAX boxGeranylgeranyltransferase IMembrane targeting, interaction with GDIs. nih.govmdpi.com
PhosphorylationSer71AktInhibition of GTP binding. mdpi.com
PhosphorylationTyr64Not specifiedModulates effector selection. portlandpress.com
UbiquitinationLys147HACE1 E3 ligaseProteasomal degradation of active Rac1. portlandpress.com
PalmitoylationCysteine upstream of CAAX boxProtein acyltransferaseAnchors protein to the cell membrane. researchgate.net

Characterization of Defined Rac GTPase Peptide Fragments and their Biological Activities (e.g., H2N-Val-Phe-Asp-Glu-Ala-Ile-Arg-Ala-Val-OH fragment from Rac1)

Synthetic peptide fragments corresponding to specific domains of Rac GTPases have been instrumental in mapping functional regions and developing inhibitors. A "peptide walking" approach, using overlapping pentadecapeptides spanning the entire Rac1 sequence, identified five functional domains required for the activation of NADPH oxidase. researchgate.net

One specific fragment, with the amino acid sequence H2N-Val-Phe-Asp-Glu-Ala-Ile-Arg-Ala-Val-OH, has been identified as a Rac GTPase fragment. targetmol.com While the precise biological activity and the exact region of Rac1 it corresponds to are not extensively detailed in the provided search results, its existence highlights the strategy of using peptide fragments to study protein function. The molecular weight of this nonapeptide is 1019.15 g/mol . The study of such fragments allows for the dissection of protein-protein interactions and can lead to the development of specific inhibitors, such as the small molecule NSC23766, which was designed to fit into a surface groove on Rac1 critical for its interaction with GEFs. pnas.org

Compound NameSequenceMolecular FormulaMolecular Weight ( g/mol )
This compoundH2N-Val-Phe-Asp-Glu-Ala-Ile-Arg-Ala-Val-OHC46H74N12O141019.15

Regulatory Mechanisms Governing Rac Gtpase Activity Via Domain Specific Interactions

Regulation by Guanine (B1146940) Nucleotide Exchange Factors (GEFs) and their Rac-Binding Domains

GEFs are the primary activators of Rac GTPases. mdpi.com They catalyze the exchange of GDP for GTP, a process that switches Rac from an inactive to an active conformation. mdpi.comembopress.org This activation is not a random event but is mediated by specific Rac-binding domains within the GEF proteins. The two major families of GEFs that act on Rac are characterized by the presence of either a Dbl-homology (DH) domain or a Dockerin homology region 2 (DHR-2/Dock-homology region 2) domain. mdpi.comphysiology.org

The DH domain, often found in tandem with a Pleckstrin-homology (PH) domain, is the catalytic core of the Dbl family of GEFs. embopress.orgmdpi.com The DH domain directly interacts with the switch I and switch II regions of Rac, prying open the nucleotide-binding pocket to facilitate the release of GDP. embopress.orgresearchgate.net The significantly higher intracellular concentration of GTP ensures that it rapidly occupies the vacant pocket, leading to Rac activation. mdpi.com The associated PH domain can contribute to this process by localizing the GEF to the plasma membrane, where Rac is predominantly found, or in some cases, by directly assisting in the nucleotide exchange process. mdpi.comcnrs.fr For instance, the PH domains of GEFs like Trio, Dbs, and LARG have been shown to enhance the catalytic activity of their respective DH domains. physiology.orgmdpi.com

The DOCK family of GEFs, on the other hand, utilizes a different mechanism for Rac activation, centered on the DHR-2 domain. mdpi.com Unlike the DH-domain containing GEFs, which interact with both switch regions of Rac, DOCK proteins primarily engage with the switch I region. nih.gov A notable member of this family is DOCK180, which forms a complex with the adaptor protein ELMO to efficiently activate Rac. mdpi.com

Regulation by GTPase-Activating Proteins (GAPs) and their Rac-Binding Domains

To prevent perpetual signaling, the active, GTP-bound state of Rac must be terminated. This is the role of GTPase-Activating Proteins (GAPs), which act as the "off" switch. atlasgeneticsoncology.org GAPs dramatically accelerate the intrinsic GTP hydrolysis activity of Rac, converting GTP back to GDP and returning Rac to its inactive state. ebi.ac.uk This inactivation is mediated by a conserved region of approximately 200 amino acids known as the Rho-GAP domain. ebi.ac.uk

The Rho-GAP domain interacts with the switch regions of active Rac-GTP. ebi.ac.uk A critical feature of this interaction is the "arginine finger," a conserved arginine residue within the GAP domain that is inserted into the active site of Rac. ebi.ac.uk This arginine finger stabilizes the transition state of the GTP hydrolysis reaction, thereby facilitating the rapid cleavage of the terminal phosphate (B84403) from GTP. ebi.ac.uk Several proteins containing a Rho-GAP domain have been identified, including p50rhoGAP, Graf, and members of the chimaerin family, such as beta2-chimaerin, which specifically inactivates Rac1. physiology.orgnih.gov The interaction between Rac and its GAPs is highly specific, ensuring that the deactivation signal is precisely targeted.

Regulation by Guanine Nucleotide Dissociation Inhibitors (GDIs) and their Rac-Binding Interfaces

Guanine Nucleotide Dissociation Inhibitors (GDIs) add another layer of control to Rac regulation, primarily by sequestering Rac in the cytoplasm and preventing its interaction with the plasma membrane. nih.govencyclopedia.pub This is crucial because Rac's function is dependent on its localization to cellular membranes, where it can interact with its effectors. nih.gov GDIs bind to the GDP-bound form of Rac, inhibiting the dissociation of GDP and thus preventing its activation by GEFs. mdpi.comresearchgate.net

The interaction between Rac and GDIs involves two main interfaces. A flexible N-terminal region of the GDI binds to the switch I and switch II regions of Rac, effectively locking it in an inactive conformation. researchgate.netmdpi.com Secondly, a hydrophobic pocket within the GDI accommodates the geranylgeranyl lipid tail that is attached to the C-terminus of Rac. encyclopedia.pubmdpi.com This shielding of the lipid anchor prevents Rac from inserting into cellular membranes. encyclopedia.pub The release of Rac from the GDI complex is a regulated process, often triggered by specific signaling events that allow Rac to be delivered to the membrane for activation. For instance, phosphorylation of RhoGDI by the Rac effector kinase Pak1 has been shown to promote the release of Rac1. mdpi.com

Impact of Post-Translational Modifications on Rac GTPase Domain Function and Localization

Post-translational modifications (PTMs) provide a dynamic and versatile mechanism for regulating Rac GTPase activity, localization, and interactions. nih.govnih.gov These modifications can act as molecular switches, fine-tuning the function of Rac in response to various cellular signals.

Lipidation: The most fundamental PTM for Rac function is prenylation, the attachment of a geranylgeranyl lipid moiety to the C-terminal CAAX box. nih.govencyclopedia.pub This modification is essential for membrane association and for the interaction with GDIs. nih.govmdpi.com Palmitoylation, the addition of a palmitate group, has also been reported for Rac1 and can further influence its subcellular localization and trafficking. nih.gov

Ubiquitination: Ubiquitination, the attachment of ubiquitin, can target Rac for proteasomal degradation, thereby controlling its protein levels. tandfonline.com This process provides a mechanism to downregulate Rac signaling over longer timescales.

Phosphorylation: Phosphorylation of Rac at specific serine or threonine residues can have profound effects on its activity and interactions. For example, phosphorylation of Rac1 at Ser71 by the kinase Akt inhibits its ability to bind GTP. mdpi.com Conversely, phosphorylation at other sites can modulate interactions with GEFs, GAPs, and effectors. mdpi.comtandfonline.com For instance, phosphorylation of Rac1 on Tyr64 has been shown to increase its association with RhoGDIs and decrease its interaction with GEFs and effectors. tandfonline.com

SUMOylation: SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, is another PTM that has been implicated in the regulation of Rho GTPases. While less studied than other modifications, SUMOylation is emerging as a critical regulator of various cellular processes and may influence Rac's localization and protein-protein interactions. mdpi.com

Cellular and Molecular Functions Mediated by Rac Gtpase Fragments and Associated Pathways

Regulation of Actin Cytoskeleton Dynamics and Cellular Morphogenesis

Rac GTPase is a central regulator of actin cytoskeleton remodeling, influencing the formation of specific actin-based structures that dictate cell shape and movement. cytoskeleton.complos.org Its activation triggers a cascade of events leading to the assembly and disassembly of actin filaments, ultimately governing cellular morphogenesis. nih.govbiologists.com

Lamellipodia and Filopodia Formation

Rac GTPase is a potent inducer of lamellipodia, which are thin, sheet-like protrusions at the leading edge of migrating cells. nih.govahajournals.org The formation of these structures is a hallmark of Rac activation. nih.gov Studies in fibroblasts have shown that cells deficient in Rac1 are completely devoid of lamellipodia, a phenotype that can be rescued by the re-expression of Rac1. nih.gov The activation of Rac initiates a signaling cascade that leads to the polymerization of actin filaments, generating the protrusive force necessary for lamellipodia extension. jove.com

While Cdc42 is primarily associated with the formation of filopodia (thin, finger-like protrusions), Rac GTPases can also influence their formation. biologists.commolbiolcell.org In some cell types, overexpression of wild-type Rac1 has been shown to induce the formation of numerous long filopodia. biologists.com Furthermore, there is evidence of a hierarchical relationship where Cdc42 can activate Rac, leading to the coordinated formation of both filopodia and lamellipodia. nih.gov

Cellular StructurePrimary Rho GTPase RegulatorRole of Rac GTPaseKey Findings
Lamellipodia RacEssential for formationRac1-deficient fibroblasts lack lamellipodia. nih.gov
Filopodia Cdc42Can induce formationOverexpression of Rac1 can lead to filopodia formation in some cells. biologists.com

Stress Fiber Disassembly and Actin Remodeling

In contrast to its role in promoting protrusive structures, Rac GTPase actively participates in the disassembly of contractile actin stress fibers. nih.govbiologists.com Overexpression of wild-type Rac GTPases in fibroblasts induces the breakdown of pre-existing stress fibers, leading to dramatic changes in cell morphology. nih.govbiologists.com This disassembly is a crucial step in allowing the cell to change shape and move. The localization of Rac proteins along stress fibers precedes their disassembly, suggesting a direct role in this process. nih.govbiologists.com This function highlights the antagonistic relationship between Rac and another Rho family member, RhoA, which is responsible for the formation of stress fibers. biorxiv.org However, some studies have indicated that in certain contexts, Rac1 is essential for the RhoA-regulated formation of actin stress fibers and focal adhesion complexes. nih.gov

Cell Polarity and Adhesion Mechanisms

Rac GTPase is a critical regulator of cell polarity, which is the asymmetric organization of cellular components and functions. nih.gov In migrating cells, Rac activity is essential for localizing lamellipodial protrusions to the leading edge, thus defining the direction of movement. nih.gov The establishment and maintenance of polarity in chemotactic migration are crucially dependent on Rac GTPases. nih.govbiologists.com

Rac also plays a significant role in cell adhesion. ahajournals.org It regulates cadherin-mediated cell-cell adhesion and is involved in the formation of focal adhesions, which are integrin-based structures that link the actin cytoskeleton to the extracellular matrix. ahajournals.orgnus.edu.sg While not essential for the initial formation of focal adhesions, Rac deficiency can increase the mobility of components within these structures, suggesting a role in their stability and dynamics. nih.gov The interplay between Rac and RhoA is also evident in adhesion, with RhoA being required for maintaining cell adhesion during movement. nih.gov

Interplay with Actin-Regulatory Protein Pathways (e.g., PAK-LIMK-Cofilin, WAVE-Arp2/3)

Rac GTPase exerts its effects on the actin cytoskeleton by activating downstream effector proteins that directly regulate actin dynamics. Two major pathways are central to this process: the PAK-LIMK-Cofilin pathway and the WAVE-Arp2/3 pathway.

The PAK-LIMK-Cofilin pathway is a key signaling cascade initiated by active Rac. researchgate.netfrontiersin.org Rac binds to and activates p21-activated kinases (PAKs). nih.gov Activated PAK then phosphorylates and activates LIM kinase (LIMK). nih.govsdbonline.org LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing protein. frontiersin.orgsdbonline.org The inhibition of cofilin's severing activity leads to the accumulation and stabilization of actin filaments, contributing to the formation of protrusive structures. nih.gov

The WAVE-Arp2/3 pathway is crucial for the nucleation of branched actin networks, a hallmark of lamellipodia. jove.comsdbonline.org Rac does not directly interact with the Arp2/3 complex, which is responsible for initiating new actin filaments from the sides of existing ones. Instead, Rac activates the WAVE (WASP-family verprolin-homologous protein) regulatory complex. jove.comsdbonline.orguv.es Upon activation by Rac, the WAVE complex undergoes a conformational change that allows it to activate the Arp2/3 complex, leading to rapid actin polymerization and the formation of the dendritic actin network characteristic of lamellipodia. jove.comrupress.org

PathwayKey ComponentsFunctionOutcome of Rac Activation
PAK-LIMK-Cofilin PAK, LIMK, CofilinRegulates actin filament stabilityIncreased actin filament stabilization. nih.gov
WAVE-Arp2/3 WAVE complex, Arp2/3 complexNucleates branched actin filamentsFormation of dendritic actin networks in lamellipodia. jove.comrupress.org

Control of Cell Migration and Motility

The intricate regulation of the actin cytoskeleton by Rac GTPase directly translates into its profound control over cell migration and motility. nih.govbiologists.com

Mechanisms in Fibroblast Movement and Wound Healing

In the context of fibroblast movement and wound healing, Rac GTPase is indispensable. nih.govnih.gov Fibroblasts deficient in Rac show a significant reduction in their ability to close a wound in a monolayer culture and exhibit decreased random cell migration. nih.govbiologists.com This is primarily due to their inability to form the lamellipodial protrusions necessary for forward movement. nih.gov

During wound healing, a coordinated action of Rho GTPases is required. physiology.org Rac is essential for the protrusion of the leading edge, while Cdc42 helps in establishing cell polarity, and RhoA is necessary for cell adhesion to the substrate. nih.gov In vivo studies using mice with a fibroblast-specific deletion of Rac1 have demonstrated that Rac1 is essential for normal tissue repair. nih.gov These mice exhibit impaired wound healing, and fibroblasts isolated from them show defects in migration, adhesion, and spreading. nih.gov Furthermore, Rac1 activity has been shown to be crucial for both spreading and migration of fibroblasts in 3D fibrous environments, highlighting its importance during the inflammatory and proliferative phases of wound repair. nih.gov

Neuronal Cell Migration and Axon Pathfinding

Rac GTPases are key players in the development of the nervous system, with well-established roles in neuronal migration and the guidance of axons to their correct targets. frontiersin.org Invertebrate studies, particularly in Drosophila and C. elegans, have provided significant insights into the function of Rac in these processes. Loss-of-function mutations in Drosophila Rac genes lead to defects in axonal growth, guidance, and branching. frontiersin.org Similarly, in C. elegans, the Rac1 homolog CED-10 is essential for various cell migration events and axon pathfinding. biologists.com

In vertebrates, the role of Rac1 in neuronal development is equally critical. Due to the embryonic lethality of Rac1 genetic inactivation in mice, studies have often relied on tissue-specific deletions to elucidate its functions. frontiersin.org Conditional deletion of Rac1 in the murine brain has been shown to impair axonal pathfinding and neuronal migration. frontiersin.org For instance, the specific deletion of Rac1 in the ventral telencephalon of mice prevents axons from crossing the midline of the corpus callosum and hippocampal commissures, highlighting its primary role in axon guidance rather than outgrowth in these regions. frontiersin.org

The signaling pathways downstream of Rac GTPases in axon guidance are complex and involve multiple effectors. In C. elegans, the Rac GTPases CED-10/Rac1 and MIG-2/RhoG act through distinct pathways to activate the Arp2/3 complex, a key nucleator of actin filaments. plos.org CED-10/Rac1 also interacts with the actin-binding protein UNC-115/abLIM via the Receptor for Activated C Kinase (RACK-1). plos.orgnih.gov The guanine (B1146940) nucleotide exchange factor (GEF) UNC-73/Trio is a known activator of MIG-2/RhoG and CED-10/Rac1 in axon pathfinding. plos.org However, the existence of more severe defects in mig-2; ced-10 double mutants compared to unc-73 mutants with disrupted RacGEF activity suggests the involvement of other GEFs, such as TIAM-1. plos.org

Gene/ProteinOrganismFunction in Neuronal DevelopmentReference
Rac1 (murine) MouseAxonal pathfinding, neuronal migration frontiersin.org
CED-10/Rac1 C. elegansAxon pathfinding, cell migration biologists.complos.org
MIG-2/RhoG C. elegansAxon pathfinding plos.org
UNC-73/Trio C. elegansGEF for MIG-2 and CED-10 plos.org
TIAM-1 C. elegansRac GEF in axon pathfinding plos.org
RACK-1 C. elegansActs with CED-10 and UNC-115/abLIM in axon pathfinding nih.gov

Developmental Morphogenesis (e.g., Mesoderm Migration, Gonad Organogenesis)

Rac GTPases play a fundamental role in developmental morphogenesis, the process by which organisms acquire their shape. This is exemplified by their involvement in mesoderm migration and gonad organogenesis.

In Drosophila, the Rho GEF Pebble (Pbl) is crucial for mesoderm migration during gastrulation. addgene.orgnih.gov Pbl activates a Rac-dependent pathway, and both the catalytic DH-PH domain and the C-terminal tail of Pbl are important for its function and localization. nih.gov In mice, the embryonic mesoderm's migration is dependent on the Rho GTPases RhoA and Rac1, while the extra-embryonic mesoderm's movement is surprisingly independent of these GTPases. elifesciences.org This highlights the context-dependent roles of Rac signaling in different tissues during development.

Studies in C. elegans have revealed a critical role for the Rac pathway in gonad organogenesis. Loss-of-function mutations in the C. elegans ortholog of Rac1 (ced-10) and its GEF complex (ced-5/DOCK180, ced-2/CrkII, ced-12/ELMO) lead to the fragmentation of the distal tip cell (DTC) as it migrates to lead gonad development. nih.govresearchgate.netbiorxiv.org This fragmentation results in gonad bifurcation, where an enucleated fragment can lead a separate branch of the gonad arm. nih.govresearchgate.net This finding suggests a conserved function for the Rac pathway in maintaining cellular integrity during migration. nih.gov

ProcessOrganismKey Rac Pathway ComponentsPhenotype of DisruptionReference
Mesoderm Migration DrosophilaPebble (Rho GEF), Rac1, Rac2Impaired mesoderm migration nih.gov
Mesoderm Migration MouseRhoA, Rac1Inhibited embryonic mesoderm migration elifesciences.org
Gonad Organogenesis C. elegansced-10/Rac1, ced-5/DOCK180, ced-2/CrkII, ced-12/ELMODistal tip cell fragmentation, gonad bifurcation nih.govresearchgate.netbiorxiv.org

Rac Fragments in Maintaining Cellular Integrity during Migration

A key function of Rac GTPase signaling is the maintenance of cellular integrity, particularly in migrating cells. Research in C. elegans has demonstrated that the Rac pathway, including the Rac1 ortholog ced-10 and its upstream activators, prevents the fragmentation of the migrating distal tip cell (DTC) during gonad development. nih.govresearchgate.netbiorxiv.org When this pathway is disrupted, the DTC can shed fragments of cellular material. nih.gov Both the main cell body and the enucleated fragment can initially localize important signaling and migration factors, but only the nucleated portion can sustain long-term functions like stem cell niche activity. nih.govresearchgate.net This work, along with findings that Rac1/Rac2 deficient mouse erythrocytes also fragment, points to a conserved role for Rac in maintaining a cohesive yet deformable cell structure during dynamic processes like migration. nih.gov

Roles in Membrane Trafficking and Endocytosis

Rac GTPases are increasingly recognized for their roles in regulating membrane trafficking and endocytosis, processes crucial for nutrient uptake, cell signaling, and maintaining cell polarity. In plants, RAC/ROP GTPases are involved in coordinating actin dynamics and membrane traffic during polar cell growth. nih.govoup.com For example, in tobacco pollen tubes, the RAC5 GTPase accumulates at the apical plasma membrane and is essential for tip growth. oup.com It interacts with effectors like RISAP, which in turn binds to myosin XI, linking Rac signaling to the transport of vesicles along the actin cytoskeleton. oup.com

In animal cells, Rac1 has been shown to be recruited to endosomes, where it can be activated. frontiersin.org This endosomal pool of active Rac1 can then be delivered to specific areas of the plasma membrane to drive localized actin remodeling and directed cell migration. frontiersin.org The process of endocytic Rac1 delivery involves other small GTPases like Rab5 and Arf6. frontiersin.org Furthermore, Rac and another Rho family member, Cdc42, have been shown to inhibit the endocytosis of E-cadherin, a key component of cell-cell junctions, thereby stabilizing these junctions. nih.gov This is mediated through the Rac/Cdc42 effector IQGAP1 and the actin cytoskeleton. nih.gov In Dictyostelium, constitutively active Rac1 mutants show severe defects in endocytosis, further highlighting the importance of tightly regulated Rac activity for this process. biologists.com

Influence on Cell Cycle Progression and Proliferation

Members of the Rho GTPase family, including Rac, play essential roles in cell cycle progression, particularly the transition from G1 to S phase. nih.govashpublications.orgembopress.org Microinjection of active Rac into quiescent fibroblasts can stimulate DNA synthesis. nih.gov Conversely, blocking Rac activity can lead to a G1 cell cycle arrest. aacrjournals.org

The mechanisms by which Rac influences the cell cycle are multifaceted. Rac1 can induce the expression of cyclin D1, a key regulator of the G1/S transition. ashpublications.orgaacrjournals.org The downregulation of cyclin D1 following Rac1 inhibition leads to an increase in the unphosphorylated, active form of the retinoblastoma (Rb) protein, a negative regulator of G1 progression. aacrjournals.org Rac1 also appears to regulate the expression of survival proteins like survivin and XIAP (X-linked inhibitor of apoptosis protein) in a cell-type-dependent manner. aacrjournals.org In some breast cancer cell lines, inhibition of Rac1 leads to apoptosis due to the downregulation of these survival proteins. aacrjournals.org Furthermore, deletion of Rac1 in the neural crest has been shown to enhance cell-cycle exit and reduce the proliferation of neural crest-derived stem cells. frontiersin.org

Activation of NADPH Oxidase and Regulation of Reactive Oxygen Species (ROS) Production

A well-characterized function of Rac GTPase is its role as a critical cytosolic component of the NADPH oxidase complex, which is responsible for the production of reactive oxygen species (ROS). nih.govmdpi.com In phagocytic cells, the activation of NADPH oxidase is a key event in the innate immune response, generating superoxide (B77818) to kill invading pathogens. mdpi.com This activation involves the translocation of cytosolic subunits, including Rac, to the membrane-bound cytochrome b558 components. mdpi.com Rac, in its GTP-bound state, binds to the p67phox subunit (or its homolog NOXA1 for the NOX1 isoform), which is essential for the activation of the oxidase. mdpi.comnih.gov

The regulation of Rac's interaction with the NADPH oxidase complex is a key control point for ROS production. For instance, a tyrosine-phosphorylated fragment of MKK6 has been identified as a binding partner of Rac1 under conditions of redox stress, and this interaction appears to downregulate NADPH oxidase activity by enhancing Rac-GTPase activity. nih.gov In plants, Rac/Rop GTPases are also crucial regulators of ROS production by plant NADPH oxidases (known as Rbohs). oup.comapsnet.org The interaction between Rac and the N-terminal region of Rboh is thought to be a key step in activating the enzyme. oup.com

Cell Type/OrganismRac-dependent ProcessKey Interacting ProteinsReference
Phagocytes NADPH oxidase activationp67phox, p47phox, p22phox, NOX2 mdpi.com
Non-phagocytic cells NOX1 activationNOXA1, NOXO1, p22phox, NOX1 mdpi.comnih.gov
RAW 264.7 cells Downregulation of NADPH oxidaseMKK6 fragment nih.gov
Plants (e.g., Rice) Rboh (NADPH oxidase) activationRboh N-terminus oup.com

Modulation of Immune Responses

Through its control of NADPH oxidase and other cellular processes, Rac GTPase plays a significant role in modulating immune responses. The production of ROS by the Rac-dependent NADPH oxidase in phagocytes is a cornerstone of the innate immune defense against pathogens. pnas.orgfrontiersin.org

Beyond this, Rac GTPases are involved in various aspects of lymphocyte function. In T lymphocytes, Rac2 is important for the polarization of the cytokine profile towards the Th1 lineage. babraham.ac.uk In B cells, Rac2-deficient mice show a reduction in certain B cell populations and have impaired humoral immune responses. babraham.ac.uk The related GTPase RhoG, which is highly expressed in lymphocytes, may contribute to the negative regulation of immune responses, as its deficiency leads to a mild increase in humoral immunity. babraham.ac.uk

In plants, Rac/Rop GTPases are central regulators of innate immunity. researchgate.netfrontiersin.org The activation of OsRac1 in rice can induce a hypersensitive response-like reaction and confer resistance to pathogens like the rice blast fungus and bacterial blight. frontiersin.org This is associated with the production of phytoalexins and changes in the expression of defense-related genes. frontiersin.org Rac GTPases in plants appear to function downstream of immune receptors, acting as a molecular switch to trigger various defense responses. frontiersin.org

Innate Immunity Mechanisms (e.g., Phagocytosis, Inflammatory Responses)

Active Rac GTPase fragments are indispensable for the functioning of the innate immune system, particularly in processes like phagocytosis and the mounting of inflammatory responses.

Phagocytosis: Professional phagocytes, such as macrophages and neutrophils, rely on Rac GTPase fragments for the engulfment of pathogens and cellular debris. researchgate.net The activation of Rac is a critical step in the formation of the phagocytic cup, a structure essential for particle internalization. nih.govpnas.org Specifically, Rac1 and Rac2 have distinct yet coordinated roles in this process. nih.gov During Fcγ receptor-mediated phagocytosis, Cdc42 activation is localized to the leading edge of the advancing pseudopod, while active Rac1 is distributed throughout the phagocytic cup. nih.govnih.gov As the phagosome closes, the activation of both Rac1 and Rac2 increases. nih.gov This precise spatiotemporal regulation of Rac activation, controlled by guanine nucleotide exchange factors (GEFs), is crucial for the cytoskeletal rearrangements necessary for engulfment. nih.govplos.org For instance, the Vav family of GEFs promotes GTP-loading on Rac at the nascent phagosome. nih.govplos.org

Inflammatory Responses: Rac GTPase fragments are key players in inflammatory signaling. In macrophages, inflammatory stimuli can lead to a two- to three-fold increase in Rac1 expression. nih.gov Active Rac is essential for the production of reactive oxygen species (ROS) by the NADPH oxidase complex, a critical event in microbial killing. researchgate.netnih.gov The active Rac-GTPase is a vital component of the assembled NADPH oxidase complex. nih.gov Furthermore, Rac1 signaling is linked to the expression of pro-inflammatory cytokines like IL-1β, which in turn can promote inflammatory conditions such as atherosclerotic calcification. researchgate.netnih.gov Studies have also shown that Rac1 activation is heightened in inflamed tissues, such as the colonic mucosa in inflammatory bowel disease (IBD) patients, highlighting its role in inflammatory pathologies. nih.gov

Table 1: Role of Rac GTPase Fragments in Innate Immunity

Process Key Function of Rac GTPase Fragment Interacting Molecules Cellular Context
Phagocytosis Regulation of actin dynamics for phagocytic cup formation and closure. nih.govpnas.orgnih.govnih.gov Cdc42, Vav GEFs, Arp2/3 complex. nih.govnih.govplos.orgmdpi.com Macrophages, Neutrophils. researchgate.net
Inflammatory Response Activation of NADPH oxidase for ROS production, regulation of inflammatory cytokine expression. nih.govresearchgate.netnih.gov NADPH oxidase subunits (p67phox, Nox2), IL-1β. nih.govnih.gov Macrophages, Astrocytes. nih.govaai.org
Neutrophil Function Adhesion, migration, degranulation, and NET formation. researchgate.netresearchgate.net Integrins, Tiam1. researchgate.net Neutrophils. researchgate.net

Adaptive Immunity and T-Cell Development

The influence of Rac GTPase fragments extends to the adaptive immune system, playing a crucial role in the development and function of T-cells.

Both Rac1 and Rac2 have been shown to have overlapping and essential functions in early T-cell development. nih.gov The simultaneous absence of both Rac1 and Rac2 leads to a severe block at the pre-TCR checkpoint and impairs positive selection. nih.govscite.ai This suggests a critical role for these GTPases in transducing signals from the pre-TCR and TCR. scite.ai The activation of Rac is mediated by GEFs such as Vav proteins, and the absence of Vav proteins results in similar developmental blocks. scite.ai While deletion of either Rac1 or Rac2 alone has minimal effect on thymocyte development, their combined deletion has a significant impact, indicating functional redundancy. tandfonline.comfrontiersin.org

Furthermore, Rac GTPases are important for T-cell migration, a process essential for immune surveillance. aai.org For instance, Rac2 has been identified as a critical modulator of T lymphoid progenitor homing to the thymus in zebrafish. aai.org In mature T-cells, Rac activation is involved in the formation of the immunological synapse, the crucial interface between a T-cell and an antigen-presenting cell (APC). nih.gov

Table 2: Involvement of Rac GTPase Fragments in T-Cell Development

Developmental Stage Role of this compound Key Findings
Pre-TCR Checkpoint Essential for developmental progression. Simultaneous deletion of Rac1 and Rac2 causes a strong developmental block. nih.govscite.ai
Positive Selection Required for the selection of functional T-cells. Defective positive selection observed in the absence of both Rac1 and Rac2. nih.govscite.ai
T-Cell Migration Mediates homing of T-lymphoid progenitors to the thymus. Rac2 deficiency impairs T-lymphoid progenitor migration. aai.org
T-Cell Activation Involved in TCR signaling and immunological synapse formation. Rac2 deficiency leads to reduced proliferation upon TCR stimulation. nih.gov

Regulation of Gene Expression and Transcriptional Control

Active Rac GTPase fragments significantly influence gene expression by modulating the activity of various transcription factors and signaling pathways that converge on the nucleus.

Rac signaling can activate several transcription factors, including STATs (Signal Transducers and Activators of Transcription) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Rac1 has been shown to be required for the nuclear translocation of STAT5A. molbiolcell.org It forms a complex with MgcRacGAP and p-STAT5A, facilitating its entry into the nucleus and subsequent transcriptional activation. molbiolcell.org Similarly, Rac1 contributes to the maximal activation of STAT1 and STAT3 in response to IFN-γ. aai.org

The activation of NF-κB, a pivotal transcription factor in immunity and inflammation, is also under the control of Rac GTPase. frontiersin.org Rac acts as a docking molecule, recruiting the SCF E3-ligase complex and IκBα to ruffling membranes, a crucial step for IκBα degradation and subsequent NF-κB activation. frontiersin.org

Furthermore, Rac plays a role in the transcriptional response to the mechanical properties of the extracellular matrix (ECM). The stiffness of the ECM can activate Rac, which in turn dominates the early transcriptional response, leading to the induction of genes like cyclin D1. jci.org This process involves the Rac-mediated repression of the transcription factor ATF3. jci.org

Table 3: this compound-Mediated Gene Regulation

Transcription Factor/Pathway Mechanism of Regulation by this compound Downstream Gene Targets (Examples)
STATs (STAT1, STAT3, STAT5A) Promotes nuclear translocation and activation. aai.orgmolbiolcell.org Cell cycle-associated genes (e.g., CCND2), inflammatory response genes. biorxiv.org
NF-κB Facilitates the degradation of the inhibitor IκBα. frontiersin.org Genes involved in immune and inflammatory responses. frontiersin.org
ATF3 Represses its expression in response to ECM stiffness. jci.org Cyclin D1. jci.org
c-jun Stimulates the activity of the c-jun promoter. frontiersin.org Genes involved in cell proliferation and transformation. frontiersin.org

Interconnections with Other Signaling Cascades (e.g., Ras, Rho, Cdc42, MAPK, cAMP, cGMP, PKC)

The function of Rac GTPase fragments is intricately linked with other major signaling pathways, forming a complex network that fine-tunes cellular responses.

Ras, Rho, and Cdc42: As members of the Ras superfamily, Rac, Rho, and Cdc42 exhibit significant crosstalk. biologists.combio-rad.com Rac and Rho often have antagonistic effects on the cytoskeleton, but there are also instances of cooperative signaling. For example, Rac can stimulate Rho activity through specific GEFs like Arhgef11 and Arhgef12. Crosstalk with Ras is also critical, with Ras often acting upstream of Rac activation through GEFs like Tiam1. bio-rad.com

MAPK: The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38, are major downstream effectors of Rac. haematologica.org Rac activation leads to the stimulation of PAKs (p21-activated kinases), which in turn activate the MAPK kinase cascades. haematologica.org For instance, the scaffold protein IB2/JIP2 binds to both the Rac GEF Tiam1 and components of the p38 MAPK cascade, thereby coupling Rac activation to this specific pathway. portlandpress.com

cAMP and cGMP: Recent evidence has revealed connections between Rac and cyclic nucleotide signaling. Rac can be regulated by cyclic AMP (cAMP) in a Protein Kinase A (PKA)-independent manner, through the activation of the GEF Epac1 and the small GTPase Rap1. researchgate.netnih.gov This pathway has been implicated in the processing of amyloid precursor protein. researchgate.netnih.gov Furthermore, a novel pathway has been identified where active Rac, through its effector PAK, directly activates transmembrane guanylyl cyclases, leading to an increase in cyclic GMP (cGMP) levels. nih.govnih.govnih.gov This Rac/PAK/GC/cGMP pathway is involved in cell migration. nih.govnih.gov

PKC: Protein Kinase C (PKC) is also integrated into Rac signaling networks. Synaptic signaling that activates PKC can induce actin-based structural plasticity in dendrites and spines through pathways involving Rac1 and RhoA. frontiersin.org Additionally, the scaffolding protein RACK1, a putative PKC receptor, can mediate Rac GTPase signaling to the actin-binding protein UNC-115/abLIM. tandfonline.com

Table 4: Crosstalk of this compound with Other Signaling Pathways

Interacting Pathway Nature of Interaction Key Mediators/Effectors Functional Outcome
Ras Ras acts upstream of Rac activation. bio-rad.com Tiam1 (GEF). bio-rad.com Regulation of cell growth and motility.
Rho Can be both antagonistic and cooperative. Arhgef11/12 (GEFs). Coordination of cell protrusion and retraction.
Cdc42 Coordinated activation during phagocytosis. nih.govnih.gov Shared GEFs and effectors. Regulation of cytoskeletal dynamics.
MAPK (JNK, p38) Rac is a major upstream activator. haematologica.org PAKs, IB2/JIP2. haematologica.orgportlandpress.com Regulation of gene expression, proliferation, and apoptosis. haematologica.org
cAMP cAMP can activate Rac via a PKA-independent pathway. researchgate.netnih.gov Epac1, Rap1. researchgate.netnih.gov Regulation of APP processing. researchgate.netnih.gov
cGMP Rac activation leads to increased cGMP levels. nih.govnih.govnih.gov PAK, Guanylyl Cyclases. nih.govnih.govnih.gov Regulation of cell migration. nih.govnih.gov
PKC PKC activation can modulate Rac-dependent processes. frontiersin.org RACK1. tandfonline.com Regulation of synaptic plasticity and cell motility. frontiersin.orgtandfonline.com

Pathophysiological Contexts of Dysregulated Rac Gtpase Fragment Signaling

Involvement in Oncogenesis and Cancer Progression

The aberrant activity of Rac GTPases is a hallmark of cancer, contributing significantly to tumor formation, growth, and metastasis. nih.govnih.gov While Rac proteins themselves are not typically mutated in cancer (with the notable exception of a Rac1 P29S mutation in melanoma), their hyperactivation is common, often due to the upregulation of their activators (guanine nucleotide exchange factors, or GEFs) or signaling from oncogenic receptors. nih.govnih.govaacrjournals.org

A key role of Rac GTPase signaling in cancer is the regulation of cell migration and invasion, fundamental processes for metastasis. mdpi.comfrontiersin.org Rac activation, particularly Rac1, leads to the formation of lamellipodia, which are sheet-like membrane protrusions driven by actin polymerization that propel the cell forward. spandidos-publications.com This process is central to the invasive phenotype of cancer cells, allowing them to breach the basement membrane and invade surrounding tissues. frontiersin.org

The Rac signaling network influences metastasis through several mechanisms:

Actin Cytoskeleton Remodeling : Rac proteins are master regulators of the actin cytoskeleton. spandidos-publications.com They activate downstream effectors like the p21-activated kinase (PAK) family and the WAVE regulatory complex, which in turn control actin polymerization and the formation of migratory structures. mdpi.comspandidos-publications.com

Cell-Matrix Adhesion : The dynamic turnover of adhesions between the cell and the extracellular matrix (ECM) is crucial for migration. In head and neck squamous cell carcinoma, Rac1 is involved in cell-matrix adhesion mediated by fibronectin. mdpi.com

Matrix Metalloproteinase (MMP) Secretion : Invasive cancer cells degrade the ECM to clear a path for migration. Rac signaling can lead to the release of MMPs, which are enzymes that break down ECM components. spandidos-publications.com

Beyond motility, dysregulated Rac signaling provides cancer cells with critical growth and survival advantages. nih.govoncotarget.com Rac proteins are implicated as key nodes in major pro-proliferative and anti-apoptotic pathways. nih.govoncotarget.com For example, activated Rac can stimulate cell proliferation by signaling to the oncogenes c-Myc and Cyclin D1. nih.govashpublications.org

Rac GTPases promote cell survival by activating several key signaling cascades:

PI3K/AKT/mTOR Pathway : There is significant evidence linking Rac to the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. oncotarget.comopenrheumatologyjournal.com Inhibition of Rac has been shown to suppress this pathway, particularly in breast cancer cells with PIK3CA mutations or HER2 overexpression. oncotarget.com

MEK/ERK Pathway : Canonical Rac signaling involves the activation of PAKs, which can then activate the mitogen-activated protein kinase (MAPK) cascades, including the MEK/ERK pathway, to drive proliferation and survival. frontiersin.orgoncotarget.com

NF-κB Pathway : In some contexts, Rac1 inhibition has been shown to downregulate the pro-survival NF-κB signaling pathway. researchgate.net

The Rac subfamily includes three highly homologous proteins, Rac1, Rac2, and Rac3, encoded by separate genes, as well as a constitutively active splice variant of Rac1 known as Rac1b. nih.govoncotarget.com These isoforms have both overlapping and distinct functions in cancer.

Rac1 : As the most ubiquitously expressed isoform, Rac1 is extensively implicated in various cancers, including melanoma, non-small cell lung cancer, and breast cancer. mdpi.com Its genetic deletion in mouse models impairs the development of cancers driven by mutant KRas. nih.gov The gain-of-function Rac1P29S mutation is found in a significant percentage of sun-exposed melanomas and confers resistance to targeted therapies like RAF and MEK inhibitors. nih.gov

Rac1b : This splice variant is overexpressed in breast, lung, and other cancers. oncotarget.com Unlike Rac1, Rac1b is constitutively active, meaning it does not require activation by a GEF, making it a potent driver of oncogenic signaling. oncotarget.com

Rac2 : Primarily expressed in hematopoietic cells, Rac2 plays a critical role in leukemias. nih.govoncotarget.com Loss of Rac2 can delay the onset of acute myeloid leukemia in mouse models. nih.gov

Rac3 : Hyperactive Rac3 has been identified in highly proliferative human breast cancer cell lines and tumors. nih.gov Studies introducing dominant-negative Rac3 fragments into breast cancer cells revealed that a Rac3-Pak pathway was critical for driving DNA synthesis and proliferation. nih.gov

Rac IsoformAssociated CancersKey Roles in CarcinogenesisReference
Rac1Melanoma, Breast Cancer, Lung Cancer, Head and Neck Cancer, Pancreatic CancerPromotes invasion, metastasis, cell survival, and resistance to therapy. The P29S mutation is a known driver. nih.govmdpi.comfrontiersin.org
Rac1bBreast Cancer, Lung Cancer, Colorectal CancerConstitutively active variant that promotes proliferation and is resistant to some inhibitors. oncotarget.com
Rac2Leukemia (especially Acute Myeloid Leukemia)Involved in the initiation and survival of hematopoietic malignancies. nih.govoncotarget.com
Rac3Breast Cancer, GlioblastomaDrives proliferation and invasion, particularly through the Pak effector pathway. nih.govspandidos-publications.com

Role in Cell Growth and Survival Mechanisms

Contributions to Cardiovascular Diseases

Dysregulated Rac GTPase signaling is a key contributor to the pathology of cardiovascular diseases, including atherosclerosis and conditions involving increased vascular permeability. mdpi.comscienceopen.com Rac1, in particular, is integral to endothelial cell function, vascular development, and the inflammatory processes that drive vessel disease. mdpi.com

The role of Rac1 in endothelial barrier function is complex, with studies showing it can be both protective and disruptive. researchgate.net Rac1 is required for the maintenance of adherens junctions that stabilize the endothelial barrier. oup.comahajournals.org However, under inflammatory conditions, such as stimulation by tumor necrosis factor-alpha (TNF-α), Rac activation can lead to the production of reactive oxygen species (ROS) and disruption of endothelial junctions, causing vascular hyper-permeability. researchgate.net This increased permeability is a critical event in many diseases, allowing fluid and inflammatory cells to leak from the bloodstream into surrounding tissues. oup.com

In atherosclerosis, a chronic inflammatory disease of the arteries, Rac GTPase signaling is implicated at multiple stages: mdpi.comnih.gov

Inflammation : Rac1 induces systemic inflammation, and its inhibition can reduce the inflammatory response and potentially the burden of atherosclerotic plaques. plos.orgresearchgate.net Macrophage Rac activity is linked to the production of the potent inflammatory cytokine interleukin-1 beta (IL-1β), which promotes atherosclerotic calcification. nih.govresearchgate.net

Macrophage Function : Macrophages play a central role in atherosclerosis by taking up modified lipids to become foam cells, a key component of atherosclerotic plaques. Rac1 is involved in actin remodeling during phagocytosis and lipid uptake. plos.org Mice with Rac1-deficient macrophages are protected from developing atherosclerosis. plos.org

Endothelial Dysfunction : Disturbed blood flow can activate the RhoA/ROCK signaling pathway, leading to endothelial dysfunction, a primary step in the development of atherosclerosis. frontiersin.org Rac1 signaling also contributes to this process, particularly in response to inflammatory stimuli. mdpi.com

PathologyMechanism of Rac GTPase InvolvementKey FindingsReference
Endothelial PermeabilityDual role: maintains barrier integrity under basal conditions but mediates barrier disruption in response to inflammatory stimuli (e.g., TNF-α, thrombin).Rac1 regulates adherens junctions and the cortical actin cytoskeleton. Inflammatory mediators activate Rac-dependent ROS production, leading to junction disruption. researchgate.netoup.comahajournals.orgplos.org
AtherosclerosisPromotes inflammation (via IL-1β), macrophage lipid uptake, and foam cell formation.Higher macrophage Rac1 expression is found in advanced human atherosclerotic plaques. Deletion of Rac1 in macrophages protects mice from atherosclerosis. nih.govplos.orgresearchgate.net

Association with Neurodegenerative Disorders

The intricate functions of Rac GTPases in neuronal development, survival, and synaptic plasticity mean their dysregulation is strongly associated with neurodegenerative disorders. frontiersin.orgnih.gov Altered Rac signaling has been reported in Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS). frontiersin.org

The role of Rac1 in AD is complex and appears to be stage-dependent. frontiersin.orgfrontiersin.org

Amyloid-β (Aβ) Production : In vitro studies show that Rac1 can increase the expression of the amyloid precursor protein (APP) and promote its cleavage by gamma-secretase, leading to the production of toxic Aβ fragments, the main component of amyloid plaques. frontiersin.orgnih.govd-nb.info Conversely, Aβ peptides can, in turn, induce the activation of Rac1, creating a potential positive feedback loop. frontiersin.org

Tau Hyperphosphorylation : Rac1 activation may also lead to the hyperphosphorylation of the tau protein, a key step in the formation of neurofibrillary tangles, another hallmark of AD. frontiersin.orgacs.org

Neuronal Survival : While some studies link Rac1 activity to pathogenic processes, others highlight its essential role in neuronal survival. nih.govfrontiersin.org Global reduction of Rac activity has been observed in the brains of human AD patients, suggesting that a loss of its neuroprotective function could also contribute to disease progression. frontiersin.org

Dendritic spines are small protrusions on dendrites where most excitatory synapses are located, and their morphology is crucial for synaptic transmission and memory. frontiersin.orgresearchgate.net Rac GTPase activity is a key regulator of the actin cytoskeleton within spines, thereby controlling their shape, size, and number. frontiersin.orgnih.gov

Spine Formation and Maintenance : Rac1 is thought to be more efficient at inducing the formation of new spines, while Rac3 is more effective in promoting the enlargement of mature spines. frontiersin.org The Rac-specific guanine (B1146940) nucleotide exchange factor Kalirin-7 is critical for dendritic spine maintenance, and its levels are reduced in the hippocampus of AD brains. frontiersin.orgresearchgate.net

Link to Cognitive Decline : Altered Rac activity is associated with abnormal spine morphology, which is a common feature in AD and other disorders involving cognitive impairment. frontiersin.orgoup.com Since changes in spine morphology are believed to underlie memory formation, dysregulation of the Rac pathway directly contributes to the cognitive deficits seen in these diseases. researchgate.netnih.gov

DisorderMechanism of Rac GTPase InvolvementKey FindingsReference
Alzheimer's Disease (AD)Contributes to Aβ production and tau hyperphosphorylation. Aβ peptides can also activate Rac1. Dysregulation contributes to dendritic spine loss.Rac1 inhibition can reduce APP expression and Aβ production. Rac activity levels are altered in AD patient brains, suggesting a complex, stage-dependent role. frontiersin.orgfrontiersin.orgd-nb.infoacs.org
Dendritic Spine DysmorphologyRac1/Rac3 control actin dynamics that govern spine formation, maturation, and stability.Dysregulated Rac activity leads to abnormal spine morphology, affecting synaptic plasticity and contributing to cognitive deficits in various neurological disorders. frontiersin.orgresearchgate.netnih.gov
Parkinson's Disease (PD)May have cell-type-specific roles; loss of Rac activity may contribute to neuron death, while increased activity in microglia could promote toxic ROS formation.Neurotoxins used to model PD can alter Rac1 activity. frontiersin.org

Mechanisms in Inflammatory Disorders

Rac GTPases, particularly Rac1 and Rac2, are central to the function of the immune system, and their dysregulation is implicated in chronic inflammatory and autoimmune diseases. openrheumatologyjournal.comscienceopen.com They control essential processes in immune cells, such as migration, phagocytosis, and the production of inflammatory mediators. openrheumatologyjournal.comscienceopen.com

Rac signaling contributes to inflammation through several mechanisms:

Neutrophil and Macrophage Function : Rac1 and Rac2 are critical for the function of neutrophils, including their ability to respond to infection. In a model of infection-triggered arthritis, the absence of Rac1 and Rac2 in neutrophils tempered the initial inflammatory response. openrheumatologyjournal.com

Pro-inflammatory Factor Production : In the context of osteoarthritis, Rac1 acts as a pro-inflammatory factor, stimulating the production of matrix-degrading enzymes like MMP13 and markers of chondrocyte hypertrophy. researchgate.net

T-Cell Development and Function : Rac1 and Rac2 are required for early T-cell development. nih.gov In activated T-cells, certain immunosuppressive drugs work by inhibiting Rac1, which blocks downstream pro-survival signaling. researchgate.net

Analgesic Effects in Inflammatory Pain : Interestingly, the bacterial toxin Cytotoxic Necrotizing Factor 1 (CNF1), which constitutively activates Rac, has been shown to produce an analgesic effect in models of inflammatory pain, suggesting the complex and context-dependent role of Rac activation in inflammation. researchgate.net

Role in Infectious Disease Pathogenesis (e.g., Viral Infections)

The Rac GTPase family of small signaling proteins, particularly Rac1, plays a pivotal role in orchestrating the dynamics of the host cell's actin cytoskeleton. researchgate.nettandfonline.com This function makes them a prime target for manipulation by invading viral pathogens. Viruses have evolved sophisticated mechanisms to hijack and dysregulate Rac GTPase signaling to facilitate critical stages of their life cycle, including entry, replication, spread, and evasion of the host immune system. researchgate.netfrontiersin.org The interaction is often complex, with the effects of Rac activation or inhibition being highly dependent on the specific virus, the host cell type, and the stage of infection. researchgate.netd-nb.info

Viral Hijacking of Rac GTPase Signaling for Entry

Many viruses exploit Rac GTPase-mediated regulation of the actin cytoskeleton and endocytic pathways to gain entry into host cells. researchgate.nettandfonline.com This manipulation can involve inducing membrane ruffling, forming filopodia, or controlling endocytic vesicles. tandfonline.commolbiolcell.org

Human Immunodeficiency Virus (HIV): The entry of HIV-1 into target cells can be facilitated by the activation of Rac1. mdpi.com The binding of the viral envelope protein (Env) to host cell receptors like CD4 and a coreceptor (CCR5 or CXCR4) initiates a signaling cascade that activates Rac1. researchgate.net This activation leads to the polymerization of actin at the cell cortex, a process that is thought to promote the formation and expansion of the fusion pore, allowing the viral core to enter the cytoplasm. researchgate.net Specifically, the Env-induced cascade involves the tyrosine kinase Abl and the Rac guanine nucleotide exchange factor (GEF) Tiam-1, which together activate Rac1 and subsequently the WAVE2 complex to stimulate actin remodeling. researchgate.net

Dengue Virus (DENV): The role of Rac1 in Dengue virus entry is multifaceted. While some studies suggest Rac1 and Cdc42 are required for the formation of filopodia that facilitate DENV entry into certain cell types, other research indicates that Rac1 negatively regulates DENV2 entry. d-nb.info In the latter case, DENV2 infection leads to a transient decrease in Rac1 activity in the early stages. d-nb.infodntb.gov.ua The expression of a dominant-negative Rac1 mutant, which inhibits Rac1 signaling, was found to increase virus entry, suggesting that the virus benefits from a temporary suppression of this pathway to facilitate its uptake, which is potentially linked to the negative regulation of clathrin-mediated endocytosis by Rac1. d-nb.infodntb.gov.ua

Hepatitis C Virus (HCV): HCV utilizes Rac1 signaling to move across the hepatocyte surface to find all the necessary entry factors. The binding of the HCV E2 glycoprotein (B1211001) to its initial receptor, CD81, triggers the activation of Rac1, leading to actin rearrangements. researchgate.net This allows the virus-receptor complex to travel laterally to tight junctions where it can engage with other essential co-receptors, like claudin-1, to complete the entry process. researchgate.net

Vaccinia Virus (VACV): The intracellular mature virus (IMV) form of vaccinia virus requires the activation of Rac1 and RhoA for efficient entry. nih.gov This signaling cascade promotes the formation of actin-rich protrusions at the plasma membrane that are essential for the internalization of the viral core. nih.gov

Herpes Simplex Virus (HSV): Early infection by HSV-1 depends on regulated Rac1 signaling in epithelial cells. d-nb.info The viral envelope glycoprotein gD can engage nectin receptors, which in turn activate Rac1 and Cdc42, leading to the formation of membrane protrusions that may aid in viral entry. nih.gov

Table 1: Role of Rac GTPase in Viral Entry

VirusRac GTPase Family MemberEffect on Rac ActivityMechanism of HijackingConsequence for VirusReference(s)
HIV-1 Rac1ActivationEnv binding to CD4/co-receptors triggers Abl-Tiam-1-Rac1-WAVE2 pathway.Promotes actin polymerization and fusion pore formation. mdpi.comresearchgate.net
Dengue Virus (DENV) Rac1Inhibition (early stage)Viral entry machinery induces transient inactivation of Rac1.Facilitates viral uptake, possibly by de-repressing clathrin-mediated endocytosis. d-nb.infodntb.gov.ua
Hepatitis C Virus (HCV) Rac1ActivationE2 protein binding to CD81 activates Rac1.Induces actin rearrangements for lateral movement to tight junctions for co-receptor engagement. researchgate.net
Vaccinia Virus (IMV) Rac1ActivationIMV binding to host cell activates a Rac1-dependent signaling cascade.Promotes formation of actin protrusions required for core internalization. mdpi.comnih.gov
Herpes Simplex Virus-1 Rac1ActivationgD binding to nectin receptors activates Rac1.Induces formation of filopodia and lamellipodia, facilitating entry. d-nb.infonih.gov

Contribution to Viral Replication and Gene Expression

Following successful entry, viruses must create a favorable intracellular environment for their replication and the expression of their genes. Rac GTPase signaling is often manipulated to achieve this.

Influenza A Virus (IAV): IAV exhibits a complex relationship with Rac1. While Rac1 can have an antiviral role by inducing interferon-β, the virus has evolved to counteract this. microbiologyresearch.org The viral non-structural protein 1 (NS1) can block Rac1-mediated signaling pathways to facilitate its own replication. microbiologyresearch.orgnih.govasm.org The NS1 protein interacts directly with Rac1 and down-regulates its activity. nih.govasm.org However, other studies have shown that Rac1 activity is crucial for the function of the viral polymerase complex, indicating a dual role. microbiologyresearch.orgnih.gov Inhibition of Rac1 with the chemical compound NSC23766 was shown to impair the replication of a wide variety of influenza strains by affecting viral polymerase activity. microbiologyresearch.orgnih.gov

Dengue Virus (DENV): In contrast to its role in viral entry, Rac1 is activated during the late stages of DENV infection. d-nb.info This activation is promoted by the viral E protein. The active Rac1 is thought to be involved in the reorganization of the actin cytoskeleton necessary for efficient viral replication and assembly. d-nb.infodntb.gov.ua

Human Papillomavirus (HPV): High-risk HPV oncoproteins can drive autocrine STAT3 activation through a Rac1-NFκB-IL-6 signaling axis, which promotes cell proliferation and creates an environment conducive to viral persistence and replication. rupress.org Furthermore, deletion of Rac1 in the epidermis has been shown to prevent skin papilloma formation induced by HPV-8 in mouse models, highlighting its importance in the viral life cycle. nih.gov

Chikungunya Virus (CHIKV): The Rac1-PAK1-Arp2 signaling pathway is essential for optimal replication of the CHIKV genome. asm.org The viral nsP1 protein induces the formation of actin-rich membrane extensions, and the signaling axis that governs this phenotype is also critical for the formation of a functional replication complex. molbiolcell.orgasm.org

Role in Viral Egress and Cell-to-Cell Spread

To ensure propagation, newly formed virions must exit the host cell and spread to neighboring cells. Rac GTPase signaling is instrumental in this process for several viruses, often by facilitating actin-based motility.

Vaccinia Virus (VACV): Vaccinia virus is a classic example of a pathogen that uses actin-based motility for cell-to-cell spread. This process is dependent on the Rac1-FHOD1 pathway. Rac1 is recruited and activated at the membrane surrounding cell-associated extracellular viruses (CEVs), which in turn activates the formin FHOD1. This pathway works in concert with the N-WASP–ARP2/3 pathway to generate robust actin tails that propel the virus into adjacent cells, thereby avoiding the host's humoral immune response.

Human Immunodeficiency Virus (HIV): Rac1 activation is important for HIV Env-mediated syncytium formation, a process where an infected cell fuses with uninfected cells, allowing the virus to spread without being exposed to the extracellular environment. d-nb.info Active Cdc42, another Rho GTPase, has also been implicated in HIV budding and release. researchgate.net

Herpesviruses: Rac GTPase signaling is involved in the cell-to-cell spread of herpesviruses. researchgate.netnih.gov By manipulating the actin cytoskeleton, these viruses can efficiently move between adjacent cells.

Table 2: Manipulation of Rac GTPase Signaling in Viral Pathogenesis

VirusStage of InfectionEffect on Rac ActivityViral/Cellular Component(s)Consequence for PathogenesisReference(s)
Influenza A Virus ReplicationInhibition/ModulationNS1 protein interacts with Rac1.Suppresses host antiviral signals; modulates viral polymerase activity. microbiologyresearch.orgnih.govasm.orgnih.gov
Dengue Virus Replication/AssemblyActivation (late stage)Viral E protein.Reorganizes actin cytoskeleton for efficient replication and assembly. d-nb.infodntb.gov.ua
Vaccinia Virus Egress/Cell-to-Cell SpreadActivationRac1 activates its effector, the formin FHOD1.Promotes actin-based motility for direct spread to neighboring cells.
HIV-1 Cell-to-Cell SpreadActivationViral Env protein.Induces syncytium formation for cell-to-cell transmission. researchgate.netd-nb.info
Human Papillomavirus Replication/TransformationActivationHPV oncoproteins.Drives a Rac1-NFκB-IL-6 signaling axis, promoting cell proliferation. rupress.org
Chikungunya Virus ReplicationActivationViral nsP1 protein.Activates Rac1-PAK1-Arp2 pathway, essential for genome replication. asm.org

Involvement in Viral Immune Evasion

Viruses can also dysregulate Rac GTPase signaling to undermine the host immune response.

Kaposi's Sarcoma-Associated Herpesvirus (KSHV): This virus encodes a viral G protein-coupled receptor (vGPCR). The vGPCR stimulates the secretion of pro-inflammatory cytokines, such as IL-6 and IL-8, through the activation of Rac GTPase. This manipulation of the cellular environment can contribute to the pathogenesis of Kaposi's sarcoma.

Influenza A Virus (IAV): As mentioned, the IAV NS1 protein can suppress Rac1-mediated signaling. microbiologyresearch.orgasm.org Since Rac1 and its effector PAK1 are upstream of the kinases (IKK-epsilon and TBK-1) that activate interferon regulatory factor-3, a key component of the innate antiviral response, this suppression by NS1 likely represents an immune evasion strategy.

Advanced Methodologies for Characterizing Rac Gtpase Fragments and Their Interactions

Biochemical Assays for GTPase Activity and Nucleotide Exchange

The cyclical activation and inactivation of Rac GTPases, determined by their nucleotide-bound state (GTP-active, GDP-inactive), is a cornerstone of their function. nih.gov Several biochemical assays are employed to measure the intrinsic and regulated GTPase activity and the rate of nucleotide exchange for Rac fragments.

In Vitro Pull-Down Assays: This widely used method quantifies the amount of active, GTP-bound Rac in a sample. neweastbio.comcytoskeleton.com It utilizes the p21-binding domain (PBD) of the p21-activated protein kinase (PAK), an effector protein that specifically binds to the GTP-bound conformation of Rac. neweastbio.comcytoskeleton.comsigmaaldrich.com The PBD is typically expressed as a GST-fusion protein and immobilized on beads (e.g., glutathione (B108866) agarose (B213101) or magnetic beads). cytoskeleton.comsigmaaldrich.commerckmillipore.com When a cell lysate containing Rac GTPases is incubated with these beads, only the active Rac-GTP fragments will bind to the PBD. cytoskeleton.comsigmaaldrich.com Following a pull-down and washing steps, the captured active Rac is detected and quantified by Western blotting using a Rac-specific antibody. cytoskeleton.comthermofisher.com Kits for this assay are commercially available and often include positive (GTPγS-loaded Rac) and negative (GDP-loaded Rac) controls to validate the results. neweastbio.comcytoskeleton.comthermofisher.com

Scintillation Proximity Assays (SPA): SPA is a homogeneous and sensitive method for measuring GTPase activity. In this assay, a GTPase such as Rac is bound to scintillant-containing beads. Radio-labeled [³H]GDP is loaded onto the Rac protein. The addition of a guanine (B1146940) nucleotide exchange factor (GEF) and unlabeled GTP will stimulate the exchange of [³H]GDP for GTP, leading to the release of the radiolabeled nucleotide from the beads and a decrease in the scintillation signal. Conversely, the intrinsic or GAP-stimulated GTP hydrolysis can be measured by monitoring the binding of radio-labeled [γ-³²P]GTP to the beads. As GTP is hydrolyzed to GDP, the [³²P] is released, causing a decrease in the signal. This technique allows for high-throughput screening of compounds that may modulate Rac GTPase activity.

A comparison of these techniques is presented in the table below.

Assay TypePrincipleAdvantagesDisadvantages
In Vitro Pull-Down Affinity capture of GTP-bound Rac using the PAK-PBD domain. neweastbio.comcytoskeleton.comsigmaaldrich.comRelatively simple to perform, provides a direct measure of active Rac. neweastbio.comSemi-quantitative, can be affected by the rapid hydrolysis of GTP during the procedure. neweastbio.com
Scintillation Proximity Assay Measures nucleotide exchange or hydrolysis through the proximity of a radiolabeled nucleotide to a scintillant-containing bead.Homogeneous format, high sensitivity, suitable for high-throughput screening.Requires specialized equipment and handling of radioactive materials.

Protein-Protein Interaction Mapping

Identifying the interaction partners of Rac GTPase fragments, including their regulators (GEFs and GAPs) and downstream effectors, is crucial for understanding their signaling pathways.

Yeast Two-Hybrid (Y2H): This genetic method detects protein-protein interactions in vivo within the yeast nucleus. A "bait" protein (e.g., a Rac GTPase fragment) is fused to the DNA-binding domain of a transcription factor, and a "prey" protein (from a cDNA library) is fused to the activation domain. molbiolcell.orgembopress.org If the bait and prey proteins interact, the transcription factor is reconstituted, leading to the expression of a reporter gene. thebiogrid.org This technique has been instrumental in identifying novel interactors of Rac GTPases, such as SWAN-1 in C. elegans and various binding partners in plants and other organisms. molbiolcell.orgoup.comsdbonline.orgnih.gov

Co-Immunoprecipitation (Co-IP): Co-IP is a powerful technique to identify physiologically relevant protein-protein interactions within a cell. An antibody targeting a specific protein (e.g., a Rac fragment) is used to pull down that protein from a cell lysate. pnas.org Any proteins that are in a complex with the target protein will also be pulled down and can be identified by Western blotting. pnas.orgnih.gov For example, Co-IP experiments have demonstrated the in vivo association of Rac1 with proteins like BCR, Tiam1, and NR1 in neurons and with RAR1, HSP90, and HSP70 in rice. nih.govoup.comspandidos-publications.com

Protein-Fragment Complementation Assays (PCA): PCA, also known as bimolecular fluorescence complementation (BiFC), visualizes protein interactions in living cells. pnas.orgresearchgate.net In this assay, a fluorescent protein like Venus or YFP is split into two non-fluorescent fragments. pnas.orgresearchgate.net One fragment is fused to the this compound, and the other is fused to a potential interacting partner. If the two proteins interact, the fluorescent protein fragments are brought into close proximity, allowing them to refold and reconstitute the fluorescent signal. thebiogrid.orgpnas.orgthebiogrid.org This method has been used to identify and visualize the interaction of PKA RIIβ with Rac1 at the plasma membrane. pnas.org

Interaction Mapping TechniquePrincipleKey Features
Yeast Two-Hybrid (Y2H) Reconstitution of a transcription factor in yeast upon protein interaction, activating a reporter gene. thebiogrid.orgHigh-throughput screening of protein libraries, identifies binary interactions. molbiolcell.orgembopress.org
Co-Immunoprecipitation (Co-IP) Antibody-based pull-down of a target protein and its interacting partners from a cell lysate. pnas.orgDetects interactions in a cellular context, can identify components of larger complexes. nih.govoup.com
Protein-Fragment Complementation (PCA) Reconstitution of a functional reporter protein (e.g., a fluorescent protein) from two fragments fused to interacting proteins. pnas.orgresearchgate.netAllows for visualization of protein interactions in living cells, provides spatial information. pnas.org

Structural Biology Techniques for Fragment-Effector/Regulator Complexes

Determining the three-dimensional structure of Rac GTPase fragments in complex with their effectors and regulators provides invaluable insights into the molecular basis of their interactions and function.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the structure of proteins and their complexes in solution, which closely mimics the cellular environment. It is particularly useful for studying dynamic interactions. NMR has been employed to identify the binding surfaces between Rac1 and the effector domain of Plexin-B1, revealing that the interaction destabilizes a dimer of the plexin domain. nih.gov NMR-based screening has also been successful in identifying small molecule fragments that bind to specific pockets on Ras, a related GTPase. acs.org

X-ray Crystallography: This technique provides high-resolution atomic structures of proteins and their complexes in a crystalline state. It has been instrumental in elucidating the detailed architecture of Rac fragments bound to their effectors. For example, the crystal structure of a Rac-GDI complex revealed the molecular basis for the regulation of Rho proteins by RhoGDI. researchgate.net Similarly, the structure of an Entamoeba histolytica RacC fragment in complex with a PAK4 domain has provided insights into signaling specificity in this organism. acs.org X-ray crystallography has also been used in fragment-based screening campaigns to identify small molecules that bind to and modulate the function of GTPase complexes. acs.org

Mutational Analysis of Rac GTPase Fragments

Introducing specific mutations into the sequence of Rac GTPase fragments is a fundamental approach to probe their function. These mutants can be broadly categorized as constitutively active or dominant negative.

Constitutively Active (CA) Mutants: These mutants are locked in a GTP-bound, active state, often due to mutations that impair their intrinsic or GAP-stimulated GTPase activity. A common example is the G12V mutation (glycine at position 12 replaced by valine), which renders the GTPase insensitive to GAPs. molbiolcell.org Another is the Q61L mutation (glutamine at position 61 replaced by leucine). Overexpression of these CA mutants, such as Rac1(G12V), can induce specific cellular phenotypes, like increased cGMP levels or the formation of lamellipodia, providing evidence for the downstream pathways regulated by active Rac. biologists.comnih.govbiorxiv.org

Dominant Negative (DN) Mutants: These mutants interfere with the function of the endogenous, wild-type Rac protein. The most common DN mutant is the T17N (threonine at position 17 replaced by asparagine), which has a higher affinity for GEFs than the wild-type protein. molbiolcell.org By sequestering GEFs, DN mutants block the activation of endogenous Rac. ashpublications.org Expressing DN mutants like Rac1(T17N) can inhibit processes such as F-actin polymerization, demonstrating the necessity of Rac activation for these events. ashpublications.org

Mutant TypeCommon MutationMechanism of ActionTypical Application
Constitutively Active G12V, Q61L molbiolcell.orgImpairs GTP hydrolysis, locking the GTPase in an "on" state. molbiolcell.orgTo mimic a constantly active Rac signal and identify downstream effects. biologists.comnih.gov
Dominant Negative T17N molbiolcell.orgSequesters GEFs, preventing the activation of endogenous Rac. ashpublications.orgTo inhibit Rac signaling and determine its necessity for a cellular process. ashpublications.org

Live-Cell Imaging and Biosensor Applications for Dynamic Analysis

Visualizing the spatiotemporal dynamics of Rac GTPase activity within living cells has revolutionized our understanding of their function. This is primarily achieved through the use of genetically encoded biosensors based on Förster Resonance Energy Transfer (FRET).

FRET-based biosensors for Rac activity typically consist of a Rac fragment and a binding domain from a Rac effector (like PAK), flanked by a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorescent protein. plos.orgbabraham.ac.uk When Rac is in its active, GTP-bound state, it binds to the effector domain, causing a conformational change in the biosensor that brings the donor and acceptor fluorophores closer together, resulting in an increase in FRET. plos.orgresearchgate.net Conversely, when Rac is inactive, the fluorophores are further apart, and FRET is low. plos.org

These biosensors, such as the "Raichu-Rac" probe, can be expressed in living cells and tissues to monitor Rac activation in real-time with high spatial resolution. plos.orgbabraham.ac.uk This has allowed researchers to observe:

Rapid activation of Rac at the cell periphery in response to mechanical stress. plos.org

Distinct spatial distributions of active Rac1 (cell periphery) and Rac2 (perinuclear region) in macrophages. nih.gov

Gradients and oscillations of Rac activity at the leading edge of migrating cells. pnas.orgelifesciences.org

The coordination of Rac activity with other Rho GTPases like RhoA and Cdc42 during cell migration. nih.govpnas.orgelifesciences.org

The development of transgenic mouse models, such as the "Rac-FRET" mouse, which ubiquitously expresses a Rac biosensor, enables the study of Rac activity in primary cells and live tissues under physiological and pathological conditions. babraham.ac.uk

Genetic Screens and Model System Studies

The use of genetically tractable model organisms has been invaluable for dissecting the complex signaling networks involving Rac GTPases.

C. elegans (Nematode): Genetic screens in C. elegans have been instrumental in identifying key components and regulators of Rac signaling. The C. elegans Rac homolog is CED-10. tandfonline.com Screens have identified mutations in ced-10 that affect processes like apoptotic corpse engulfment and axon guidance. biorxiv.org For example, a P29L mutation in CED-10 was identified as a gain-of-function mutation that causes defects in axon guidance. tandfonline.com Studies in this model have also elucidated the roles of GEFs like UNC-73/Trio and GAPs in regulating CED-10 activity during neuronal development. biorxiv.orgbiologists.com Furthermore, yeast two-hybrid screens using C. elegans proteins have identified novel regulators of Rac function, such as SWAN-1. oup.complos.org

Drosophila (Fruit fly): The fruit fly has been a powerful model for studying Rac function in development. sdbonline.org Drosophila has three Rac genes: Rac1, Rac2, and Mtl. sdbonline.orgstanford.edu Loss-of-function studies have shown that these genes have overlapping roles in processes like epithelial morphogenesis, myoblast fusion, and axon growth and guidance. sdbonline.orgstanford.edu In contrast to earlier studies that relied on dominant negative mutants, these loss-of-function analyses have clarified that Rac genes are not required for establishing planar cell polarity. sdbonline.orgstanford.edu Studies in Drosophila have also revealed the importance of Rac in wound repair and the spatiotemporal control of Rac activity during collective cell migration. nih.govnih.govmit.edu

Plant Models (e.g., Rice): Research in plants has revealed conserved and unique roles for Rac GTPases (often called Rop in plants) in immunity and development. In rice (Oryza sativa), the Rac GTPase OsRac1 has been shown to be a key component of innate immunity. oup.com Co-IP experiments have shown that OsRac1 forms a complex with the immune regulators RAR1 and HSP90. oup.com Furthermore, yeast two-hybrid and FRET analyses have demonstrated a direct interaction between Rac GTPases and the N-terminal domain of NADPH oxidase (Rboh) proteins, which is crucial for the production of reactive oxygen species in the immune response. nih.gov

These model systems, with their powerful genetic tools, continue to provide critical insights into the fundamental mechanisms of Rac GTPase regulation and function.

Conceptual Frameworks for Therapeutic Modulation of Rac Gtpase Fragment Mediated Signaling

Strategies for Modulating Rac GTPase Activity by Targeting Specific Fragment Interactions

A primary strategy for modulating Rac GTPase activity involves disrupting the protein-protein interactions that are essential for its function. This is often achieved by targeting specific domains or fragments involved in these interactions.

A key interaction for Rac activation is with its GEFs. pnas.org The Dbl family of GEFs, for instance, utilizes their Dbl homology (DH) and pleckstrin homology (PH) domains to bind to and activate Rac. frontiersin.org A structure-based virtual screening approach led to the identification of NSC23766 , a small molecule that specifically inhibits the interaction between Rac1 and the Rac-specific GEFs Trio and Tiam1. pnas.org This compound was designed to fit into a surface groove on Rac1 that is critical for GEF recognition. pnas.org By binding to this site, NSC23766 effectively blocks Rac1 activation without significantly affecting the closely related GTPases Cdc42 or RhoA. pnas.org This demonstrates the feasibility of targeting specific surface fragments on Rac to prevent its activation by upstream regulators.

Another critical interaction is between activated Rac and its downstream effectors. One such effector is the p67phox subunit of the NADPH oxidase (NOX2) complex, which is crucial for the production of reactive oxygen species (ROS) in neutrophils. nih.gov Rational drug design has yielded Phox-I1 , a small molecule inhibitor that targets the Rac-binding site on p67phox. nih.gov This approach offers the potential for greater specificity by targeting a single effector pathway downstream of Rac, thereby avoiding the broader consequences of inhibiting global Rac activity. nih.gov

Furthermore, the interaction between Rac and p21-activated kinases (PAKs) is another important signaling node. frontiersin.org Small molecules have been identified that can disrupt the formation of the Rac1-PAK1 complex, potentially by interfering with nucleotide binding to Rac1. nih.gov This strategy not only inhibits a key downstream signaling pathway but can also preferentially down-regulate Rac1 activity over other Rho GTPases like Cdc42 and RhoA. nih.gov

The interaction of Rac with guanine (B1146940) nucleotide dissociation inhibitors (GDIs) also presents a therapeutic opportunity. nih.gov GDIs sequester inactive, GDP-bound Rho GTPases in the cytoplasm, preventing their activation. nih.gov Developing molecules that stabilize the Rac-GDI complex could effectively inhibit Rac signaling. nih.gov

Development of Chemical Probes and Small Molecule Inhibitors/Activators for Rac Regulatory Domains

The development of chemical probes and small molecule modulators targeting the regulatory domains of Rac GTPases is a rapidly advancing area of research. These tools are invaluable for dissecting the complex signaling networks governed by Rac and hold promise for therapeutic intervention.

The nucleotide-binding pocket of Rac is a primary target for the development of inhibitors. nih.govEHT 1864 is a small molecule that inactivates Rac isoforms (Rac1, Rac2, and Rac3) by binding tightly and displacing the bound guanine nucleotide. aacrjournals.org This effectively inhibits both upstream activation by GEFs and downstream signaling to effectors. aacrjournals.org Similarly, compounds 1 and 6 were identified through in silico screening to target the nucleotide-binding site of Rac1, consequently blocking the interaction with its effector PAK1. nih.gov

Building upon the structure of NSC23766, a more potent inhibitor named EHop-016 was synthesized. researchgate.net EHop-016 binds to the effector domain of Rac1, including the switch I and switch II regions, with a higher affinity than its predecessor. researchgate.net This enhanced binding allows it to inhibit the interaction of Rac1 with the GEF Vav2 more effectively. researchgate.net

The development of activators, though less common, is also a viable strategy in certain contexts. However, the majority of research has focused on inhibitors due to the frequent hyperactivation of Rac in disease states. aacrjournals.org

Fluorescent probes have also been developed to visualize the spatiotemporal dynamics of Rac activation in living cells. molbiolcell.org These probes are often based on Förster resonance energy transfer (FRET) and typically consist of a truncated Rac protein and the Rac/Cdc42-interactive binding (CRIB) domain of an effector, sandwiched between two fluorescent proteins. molbiolcell.org The binding of GTP-bound Rac to the CRIB domain induces a conformational change that alters the FRET signal, allowing for real-time monitoring of Rac activity. molbiolcell.org

Consideration of Isoform-Specific Targeting Based on Fragment Divergence

The Rac subfamily includes three main isoforms: Rac1, Rac2, and Rac3. While Rac1 is ubiquitously expressed, Rac2 is primarily found in hematopoietic cells, and Rac3 is enriched in the brain. nih.gov These isoforms share a high degree of sequence homology, particularly in their core functional domains. However, subtle differences in their sequences, especially within the C-terminal hypervariable region, provide a basis for developing isoform-specific inhibitors. aacrjournals.orgaai.org This region is involved in membrane localization and interaction with specific regulatory proteins. aacrjournals.orgmdpi.com

The divergence in the C-terminal polybasic region among the isoforms influences their subcellular localization and interactions. aai.org For instance, the polybasic region of Rac1 is crucial for its direct targeting to the phagosome, whereas Rac2 utilizes a different, charge-independent mechanism involving endomembrane fusion. aai.org These differences in localization and trafficking pathways, dictated by specific fragments, present opportunities for isoform-selective targeting.

Research has shown that it is possible to develop small molecules with a degree of isoform specificity. For example, EHop-016 is specific for Rac1 and Rac3 at lower concentrations, while at higher concentrations, it also inhibits the closely related Cdc42. abcam.com The development of truly isoform-specific inhibitors remains a significant challenge but is a key goal for minimizing off-target effects and tailoring therapies to specific disease contexts where one isoform may be the primary driver. For example, in certain leukemias, both Rac1 and Rac2 are important for cell growth and survival, suggesting that dual inhibitors or isoform-specific inhibitors could be beneficial. nih.gov

The splice variant Rac1b also exhibits differences in localization and interaction with chaperone proteins compared to Rac1, which could be exploited for therapeutic targeting. researchgate.net Ultimately, a detailed understanding of the structural and functional divergences between Rac isoforms, down to the level of specific amino acid fragments, will be critical for the rational design of the next generation of highly selective Rac GTPase modulators.

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to detect Rac GTPase activation in cellular studies?

  • Methodological Answer : Rac GTPase activation is typically measured using pull-down assays with GST-PAK1-PBD (p21-activated kinase 1 binding domain) to capture GTP-bound Rac. This is followed by Western blotting with anti-Rac antibodies . For live-cell imaging, fluorescence resonance energy transfer (FRET)-based biosensors, such as Raichu-Rac probes, provide real-time spatial and temporal activation data . Validate results with negative controls (e.g., dominant-negative Rac mutants) and positive controls (e.g., EGF stimulation in epithelial cells).

Q. How do Rac GTPase fragments influence cytoskeletal dynamics in standard cell models?

  • Methodological Answer : Rac GTPase regulates actin polymerization via effectors like WAVE/SCAR and Arp2/3 complex. To study this, transiently transfect cells with Rac fragment constructs (e.g., constitutively active Rac1-L61) and quantify filopodia/lamellipodia formation using phalloidin staining and confocal microscopy . Include controls with Rac inhibitors (e.g., EHop-016 at 1.1 μM IC50) to confirm specificity .

Q. What are the standard protocols for inhibiting Rac GTPase activity in vitro?

  • Methodological Answer : Pharmacological inhibitors like NSC-23766 (Rac1-specific) or EHop-016 (targeting Rac1/Rac3) are used at 10–50 μM concentrations in cell culture. Validate inhibition via GTPase activity assays (e.g., G-LISA) and functional readouts (e.g., reduced cell migration in scratch assays) . For genetic inhibition, siRNA/shRNA targeting Rac isoforms (e.g., Rac1 siRNA) with >70% knockdown efficiency is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Rac GTPase fragment roles in different cancer cell lines?

  • Methodological Answer : Contradictions often arise from context-dependent signaling crosstalk. Use multi-omics approaches:

  • Transcriptomics : Compare Rac1/2/3 isoform expression levels across cell lines via RNA-seq .
  • Proteomics : Map Rac interactomes using co-immunoprecipitation (Co-IP) coupled with mass spectrometry .
  • Functional Validation : Test Rac fragment mutants in 3D spheroid models to assess invasion phenotypes . Address confounding factors (e.g., RhoA activation) by parallel inhibition studies .

Q. What strategies optimize in vivo delivery of Rac GTPase fragments for functional studies?

  • Methodological Answer : For animal models, use lentiviral vectors with tissue-specific promoters (e.g., endothelial Tie2 promoter for vascular studies) to deliver Rac fragments . Monitor delivery efficiency via bioluminescence imaging (e.g., luciferase-tagged constructs) and validate tissue-specific activity using immunohistochemistry for downstream markers (e.g., phosphorylated PAK1) . For peptide-based fragments, employ cell-penetrating tags (e.g., TAT peptide) and confirm bioavailability via HPLC .

Q. How can computational modeling enhance the study of this compound interactions?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with experimental data to predict Rac fragment binding affinities to effectors like IQGAP1 . Use Rosetta docking to design mutations that disrupt critical interactions (e.g., Rac F37A mutant) and validate via surface plasmon resonance (SPR) . Integrate machine learning (e.g., AlphaFold-Multimer) to predict fragment-induced conformational changes in Rac-GTPase complexes .

Data Analysis & Contradiction Management

Q. What statistical approaches are critical for analyzing this compound activity in high-throughput screens?

  • Methodological Answer : For RNAi or inhibitor screens, apply Z-score normalization to identify hits with >2 standard deviations from the mean . Use ANOVA with post-hoc Tukey tests to compare multiple conditions (e.g., Rac1 vs. Rac3 knockdown). Address false positives via redundant siRNA pools or orthogonal assays (e.g., CRISPR-Cas9 knockout) .

Q. How should researchers interpret conflicting results between this compound overexpression and inhibition studies?

  • Methodological Answer : Overexpression may saturate endogenous regulatory mechanisms (e.g., GEFs/GAPs), while inhibitors may off-target other GTPases. Cross-validate using:

  • Isoform-specific assays : qPCR for Rac1/2/3 splice variants .
  • Time-course experiments : Monitor transient vs. sustained activation effects .
  • Single-cell analysis : Use FACS-sorted cells to reduce population heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.